molecular formula C76H106N20O18S3 B10861805 Irucalantide CAS No. 1631160-47-8

Irucalantide

Cat. No.: B10861805
CAS No.: 1631160-47-8
M. Wt: 1684.0 g/mol
InChI Key: LTTOZAFALSJSEY-GEIPQBTESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irucalantide involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure its quality and efficacy.

Chemical Reactions Analysis

Types of Reactions

Irucalantide can undergo various chemical reactions, including:

    Oxidation: The thiol groups in the peptide can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Functional groups in the peptide can be substituted with other groups to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents can be used depending on the desired modification, such as alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted functional groups, which can affect the peptide’s stability, solubility, and biological activity.

Scientific Research Applications

Irucalantide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: this compound’s role as a kallikrein inhibitor makes it valuable for studying the kallikrein-kinin system and its implications in various diseases.

    Medicine: Its potential therapeutic applications include the treatment of diabetic macular edema and other conditions involving excessive kallikrein activity.

    Industry: this compound can be used in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

Irucalantide exerts its effects by inhibiting the activity of plasma kallikrein, an enzyme involved in the kallikrein-kinin system. This inhibition prevents the generation of bradykinin, a peptide that causes inflammation and increased vascular permeability. By blocking this pathway, this compound can reduce inflammation and edema .

Comparison with Similar Compounds

Similar Compounds

    Ecallantide: Another kallikrein inhibitor used for treating hereditary angioedema.

    Aprotinin: A serine protease inhibitor with broader specificity, used in reducing bleeding during surgery.

Uniqueness

Irucalantide is unique due to its specific inhibition of plasma kallikrein and its potential application in treating diabetic macular edema. Unlike broader-spectrum inhibitors like aprotinin, this compound offers targeted inhibition, which can reduce the risk of off-target effects and improve therapeutic outcomes.

Properties

CAS No.

1631160-47-8

Molecular Formula

C76H106N20O18S3

Molecular Weight

1684.0 g/mol

IUPAC Name

2-[(7R,10S,13S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45R)-7-acetamido-36-(3-amino-3-oxopropyl)-13-benzyl-24-(4-carbamimidamidobutyl)-45-carbamoyl-10-(hydroxymethyl)-21-[(4-hydroxyphenyl)methyl]-33-(1H-imidazol-5-ylmethyl)-30-methyl-42-(2-methylpropyl)-8,11,14,19,22,25,28,34,37,40,43-undecaoxo-5,47,52-trithia-9,12,15,20,23,26,29,32,35,38,41,44-dodecazatetracyclo[25.23.3.13,49.015,18]tetrapentaconta-1,3(54),49-trien-39-yl]acetic acid

InChI

InChI=1S/C76H106N20O18S3/c1-40(2)22-53-68(107)94-58(64(78)103)36-115-33-45-23-46-25-47(24-45)35-117-38-60(72(111)85-41(3)30-83-52(28-48-31-81-39-84-48)67(106)88-51(17-18-62(77)100)66(105)90-55(29-63(101)102)70(109)89-53)95-65(104)50(12-8-9-20-82-76(79)80)87-69(108)54(26-44-13-15-49(99)16-14-44)91-74(113)61-19-21-96(61)75(114)56(27-43-10-6-5-7-11-43)92-71(110)57(32-97)93-73(112)59(37-116-34-46)86-42(4)98/h5-7,10-11,13-16,23-25,31,39-41,50-61,83,97,99H,8-9,12,17-22,26-30,32-38H2,1-4H3,(H2,77,100)(H2,78,103)(H,81,84)(H,85,111)(H,86,98)(H,87,108)(H,88,106)(H,89,109)(H,90,105)(H,91,113)(H,92,110)(H,93,112)(H,94,107)(H,95,104)(H,101,102)(H4,79,80,82)/t41-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-/m0/s1

InChI Key

LTTOZAFALSJSEY-GEIPQBTESA-N

Isomeric SMILES

C[C@H]1CN[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC2=CC3=CC(=C2)CSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSC3)C(=O)N1)CCCCNC(=N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CO)NC(=O)C)C(=O)N)CC(C)C)CC(=O)O)CCC(=O)N)CC7=CN=CN7

Canonical SMILES

CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC2=CC3=CC(=C2)CSCC(C(=O)NC(C(=O)NC(C(=O)N4CCC4C(=O)NC(C(=O)NC(C(=O)NC(CSC3)C(=O)N1)CCCCNC(=N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CO)NC(=O)C)C(=O)N)CC(C)C)CC(=O)O)CCC(=O)N)CC7=CN=CN7

Origin of Product

United States

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